(2-Fluoro-4-(2-methylpiperidin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-4-(2-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H17BFNO2. This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic acid group makes it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(2-methylpiperidin-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-4-(2-methylpiperidin-1-yl)phenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-(2-methylpiperidin-1-yl)phenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Scientific Research Applications
(2-Fluoro-4-(2-methylpiperidin-1-yl)phenyl)boronic acid is extensively used in:
Mechanism of Action
The mechanism of action for (2-Fluoro-4-(2-methylpiperidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Fluorophenylboronic acid
Comparison: (2-Fluoro-4-(2-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of the 2-methylpiperidin-1-yl group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing specific organic compounds that require this structural feature .
Properties
Molecular Formula |
C12H17BFNO2 |
---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
[2-fluoro-4-(2-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BFNO2/c1-9-4-2-3-7-15(9)10-5-6-11(13(16)17)12(14)8-10/h5-6,8-9,16-17H,2-4,7H2,1H3 |
InChI Key |
BNZNCJRQRFJLBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2C)F)(O)O |
Origin of Product |
United States |
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